tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a 4-chloroanilino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
tert-Butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of enzyme activity through the formation of stable enzyme-inhibitor complexes, which can prevent the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
tert-Butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: Another carbamate compound used as a building block in organic synthesis.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for the treatment of glaucoma.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C15H20ClN3O4 |
---|---|
Molecular Weight |
341.79 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)18-9-8-17-12(20)13(21)19-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,22)(H,19,21) |
InChI Key |
OSNPCAUZIDMLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.